2,7-Dibromo-2',7'-di-tert-butyl-9,9'-spirobi[fluorene] is a complex organic compound characterized by its unique molecular structure, which includes a spirobi[fluorene] core substituted with two tert-butyl groups at the 2 and 7 positions, and two bromine atoms at the 2' and 7' positions. Its molecular formula is C33H30Br2, and it has a molecular weight of approximately 564.41 g/mol . This compound is notable for its potential applications in materials science and organic electronics due to its distinctive electronic properties.
The specific products formed from these reactions depend on the reagents and conditions used. For instance, substitution reactions may yield derivatives with different functional groups replacing the bromine atoms.
The synthesis of 2,7-dibromo-2',7'-di-tert-butyl-9,9'-spirobi[fluorene] typically involves several steps:
2,7-Dibromo-2',7'-di-tert-butyl-9,9'-spirobi[fluorene] has several important applications:
Interaction studies involving 2,7-dibromo-2',7'-di-tert-butyl-9,9'-spirobi[fluorene] focus on its reactivity profile and potential applications in catalysis and drug development. The compound's ability to undergo substitution reactions makes it a candidate for creating diverse chemical libraries for screening biological activity. Additionally, its structural features may influence its interaction with biological macromolecules, although specific studies are needed to elucidate these interactions further .
The uniqueness of 2,7-dibromo-2',7'-di-tert-butyl-9,9'-spirobi[fluorene] lies in its dual bromination at the spirobi[fluorene] core. This feature allows for a broad range of substitution reactions that can lead to diverse derivatives with tailored electronic properties. Additionally, the presence of tert-butyl groups enhances solubility and stability while providing steric hindrance that influences molecular packing in solid-state applications .
The compound’s IUPAC name reflects its spirobifluorene backbone, bromine substitution, and tert-butyl groups. The structure consists of two fused fluorene units joined at the 9-position (spiro junction), with bromine atoms at the 2 and 7 positions of one fluorene and tert-butyl groups at the 2′ and 7′ positions of the adjacent unit.
| Property | Detail |
|---|---|
| CAS Number | 439791-57-8 |
| Molecular Formula | C₃₃H₃₀Br₂ |
| Molecular Weight | 586.4 g/mol |
| InChI Key | UPJLZKCEPFAKSH-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC2=C(C=C1)C3=C(C=C2Br)C=C3C(C)(C)C |
The spirobifluorene core adopts a rigid, non-planar geometry due to the sp³ hybridized carbon at the 9-position. This rigidity minimizes intermolecular π-π interactions, enhancing solubility and suppressing aggregation in thin films. The tert-butyl groups further stabilize the molecule sterically, while bromine atoms provide sites for cross-coupling reactions (e.g., Suzuki-Miyaura).
The synthesis of 9,9′-spirobifluorene dates back to the early 20th century, with methods involving cyclization of 2-iodobiphenyl derivatives with fluoren-9-one. Bromination of simpler spirobifluorenes emerged as a key strategy for introducing reactive sites. For instance, 2,7-dibromo-9,9′-spirobifluorene (CAS 171408-84-7) was developed as a precursor for functionalizing both fluorene units.
The introduction of tert-butyl groups in the 1990s addressed challenges in material processing. These bulky substituents:
Recent advancements focus on using spirobifluorene derivatives as hole-transporting layers (HTLs) in perovskite solar cells and OLEDs. The rigid core ensures high triplet energy levels, critical for exciton blocking in OLEDs.
Bromine atoms at positions 2 and 7 serve as:
Tert-butyl groups at 2′ and 7′ positions:
The combination of bromine and tert-butyl groups creates a balance between:
The synthesis of 2,7-dibromo-2',7'-di-tert-butyl-9,9'-spirobi[fluorene] represents a significant advancement in the preparation of functionalized spirobifluorene derivatives. This section comprehensively examines the established synthetic methodologies for accessing these dibrominated compounds, with particular emphasis on the structural characteristics and reactivity patterns that govern their formation.
The Grignard reagent-mediated approach represents one of the most versatile and widely employed methods for the synthesis of spirobifluorene derivatives. This methodology involves the formation of carbon-carbon bonds through nucleophilic attack of organometallic species on carbonyl compounds, followed by acid-catalyzed cyclization to form the characteristic spiro center [1] [2].
The synthesis typically commences with the preparation of the requisite Grignard reagent from 2-bromobiphenyl and magnesium in anhydrous tetrahydrofuran. The reaction proceeds under inert atmosphere conditions at elevated temperatures of approximately 80°C for 12 hours to ensure complete formation of the organometallic species [3]. The resulting phenylmagnesium bromide solution exhibits characteristic reactivity toward electrophilic carbonyl centers, making it suitable for subsequent coupling reactions.
The critical step involves the addition of the Grignard reagent to 2,7-dibromofluoren-9-one in a controlled manner. This nucleophilic addition proceeds through the formation of a tertiary carbinol intermediate, which represents the precursor to the spirobifluorene framework [4]. The reaction conditions require careful temperature control and anhydrous conditions to prevent decomposition of the organometallic reagent and ensure high yields of the desired product.
Following the Grignard addition, the tertiary alcohol intermediate undergoes acid-catalyzed dehydrative cyclization. This transformation is typically achieved using a mixture of glacial acetic acid and hydrochloric acid at temperatures ranging from 75°C to 120°C for 2-4 hours [3] [4]. The cyclization proceeds through protonation of the tertiary alcohol, followed by intramolecular electrophilic aromatic substitution to form the second ring of the spirobifluorene system.
Recent optimizations of this methodology have demonstrated yields ranging from 57% to 89% depending on the specific reaction conditions and purification protocols employed [4]. The use of 2-methyltetrahydrofuran as solvent has shown improved results compared to conventional diethyl ether systems, particularly in terms of reaction efficiency and product isolation.
The development of selective halogenation methods for spirobifluorene derivatives has been crucial for accessing functionalized materials with tailored electronic and optical properties. The installation of bromine substituents at specific positions requires careful consideration of the electronic environment and steric factors within the spirobifluorene framework.
Direct bromination strategies typically employ N-bromosuccinimide as the brominating agent in various solvent systems. The reaction conditions are particularly important for achieving regioselective functionalization, as the spirobifluorene core contains multiple potentially reactive aromatic positions [5]. The use of concentrated sulfuric acid as a medium has proven effective for bromination of deactivated aromatic systems, providing good yields of monobrominated products under mild conditions.
For the synthesis of 2,7-dibrominated derivatives, a stepwise approach is often preferred to minimize overhalogenation and ensure positional selectivity. The 2,7-positions of the fluorene rings are particularly reactive toward electrophilic substitution due to their electronic environment and accessibility [2]. The use of bis-[(trifluoroacetoxy)iodo]benzene in combination with iodine has been reported to provide excellent selectivity for these positions, yielding diiodinated products in 86% yield with high purity [4].
Alternative halogenation strategies involve the use of metal-catalyzed cross-coupling reactions to introduce halogen substituents. These methods offer greater control over regioselectivity and can be employed to access more complex substitution patterns. Palladium-catalyzed halogenation using organic halides as electrophilic partners has shown particular promise for the synthesis of functionalized spirobifluorene derivatives [6].
The electronic effects of halogen substituents on the spirobifluorene framework are significant and influence both the reactivity and physical properties of the resulting compounds. Bromine substituents at the 2,7-positions introduce electron-withdrawing character that affects the frontier molecular orbital energies and optical properties of the materials [7]. These effects are particularly important for applications in organic electronics and photonic devices.
The purification of 2,7-dibromo-2',7'-di-tert-butyl-9,9'-spirobi[fluorene] requires specialized techniques due to the compound's unique structural features and physical properties. The presence of bulky tert-butyl substituents and bromine atoms significantly influences the compound's solubility characteristics and crystallization behavior, necessitating careful optimization of purification protocols.
Recrystallization represents the primary method for obtaining high-purity spirobifluorene derivatives. The selection of appropriate solvent systems is critical for achieving effective purification while maintaining high recovery yields [8]. The ideal recrystallization solvent must dissolve the compound readily at elevated temperatures while showing minimal solubility at room temperature, thereby facilitating crystal formation upon cooling.
For dibrominated spirobifluorene derivatives, mixed solvent systems have proven particularly effective. A combination of dichloromethane and n-hexane provides optimal solubility characteristics, with the compound dissolving readily in the polar dichloromethane component while the addition of hexane reduces overall solubility and promotes crystallization [3] [4]. The typical ratio employed ranges from 1:5 to 1:10 dichloromethane to hexane, depending on the specific substitution pattern and purity requirements.
The crystallization process requires careful temperature control to ensure optimal crystal quality and size. Rapid cooling tends to produce small, poorly formed crystals with trapped impurities, while slow cooling promotes the growth of larger, higher-quality crystals [8]. The optimal cooling rate for spirobifluorene derivatives has been determined to be approximately 0.5°C per minute from the dissolution temperature to room temperature, followed by extended equilibration in an ice bath for 30 minutes to 1 hour.
Column chromatography using silica gel provides an alternative purification method that is particularly useful for complex mixtures or when recrystallization proves challenging. The use of 200-300 mesh silica gel with a dichloromethane/hexane gradient has been shown to effectively separate spirobifluorene derivatives from synthetic impurities and byproducts [3] [4]. The eluent composition typically begins with pure hexane and gradually increases the dichloromethane content to achieve optimal separation.
Specialized purification techniques for brominated aromatic compounds have been developed to address the unique challenges posed by these materials. The presence of bromine substituents can lead to the formation of colored impurities through oxidation or degradation processes, particularly under thermal stress conditions [9]. Simultaneous drying and grinding in the presence of heated air has been shown to effectively remove occluded impurities such as free bromine and hydrogen bromide from brominated aromatic solids.
The characterization of crystal purity typically involves multiple analytical techniques. High-performance liquid chromatography provides quantitative assessment of chemical purity, with purities greater than 99% achievable through optimized purification protocols [10]. Nuclear magnetic resonance spectroscopy serves as a complementary technique for confirming structural integrity and detecting residual impurities, particularly those that may not be detected by chromatographic methods.
Nuclear magnetic resonance spectroscopy provides crucial insights into the structural and conformational properties of 2,7-dibromo-2',7'-di-tert-butyl-9,9'-spirobi[fluorene]. The presence of bulky tert-butyl substituents introduces significant steric effects that are readily observable through detailed nuclear magnetic resonance analysis, particularly in the chemical shift patterns and coupling relationships of aromatic and aliphatic protons.
The tert-butyl groups in spirobifluorene derivatives exhibit characteristic nuclear magnetic resonance behavior due to their rapid rotation about the carbon-carbon bond connecting them to the aromatic ring. This rapid rotation results in isotropic averaging of the magnetic environment, producing sharp singlet resonances even in large molecular systems [11] [12]. For 2,7-dibromo-2',7'-di-tert-butyl-9,9'-spirobi[fluorene], the tert-butyl protons typically appear as a sharp singlet at approximately 1.3-1.5 ppm, integrating for 18 protons corresponding to the two equivalent tert-butyl groups.
The chemical shift positions of aromatic protons are significantly influenced by the electronic effects of both the bromine substituents and the tert-butyl groups. Protons ortho to bromine substituents experience deshielding due to the electron-withdrawing nature of bromine, typically appearing 0.3-0.5 ppm downfield compared to the unsubstituted positions [13]. Conversely, protons in the vicinity of tert-butyl groups may experience slight upfield shifts due to the electron-donating inductive effect of the alkyl substituents.
The spirobifluorene framework exhibits characteristic carbon-13 nuclear magnetic resonance chemical shifts that reflect the unique electronic environment of the spiro center. The spiro carbon typically appears at approximately 65-70 ppm, representing a diagnostic signal for confirming the successful formation of the spirocyclic structure [14] [15]. The aromatic carbon signals show systematic variations based on their proximity to substituents, with carbons bearing bromine substituents appearing at characteristic downfield positions around 120-125 ppm.
Steric interactions between the tert-butyl groups and adjacent aromatic systems can be probed through nuclear Overhauser effect spectroscopy experiments. These measurements reveal through-space interactions that provide information about the three-dimensional structure and conformational preferences of the molecule [16]. For spirobifluorene derivatives, such experiments typically show correlations between tert-butyl protons and specific aromatic protons, confirming the spatial relationships predicted by computational models.
Temperature-dependent nuclear magnetic resonance studies provide additional insights into the dynamic behavior of these systems. Variable temperature experiments can reveal restricted rotation barriers and conformational exchange processes that may not be apparent at room temperature [17]. For tert-butyl substituted spirobifluorenes, such studies typically show minimal temperature dependence for the tert-butyl signals, confirming the free rotation of these groups even at reduced temperatures.
Mass spectrometry provides essential capabilities for the identification and characterization of brominated spirobifluorene derivatives, particularly through the distinctive isotope patterns exhibited by bromine-containing compounds. The natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in approximately 1:1 ratio) creates characteristic peak patterns that serve as definitive markers for brominated compounds [18] [19].
For 2,7-dibromo-2',7'-di-tert-butyl-9,9'-spirobi[fluorene] with molecular formula C₃₃H₃₀Br₂, the molecular ion region displays a characteristic triplet pattern reflecting the presence of two bromine atoms. The molecular ion peaks appear at mass-to-charge ratios of 584, 586, and 588, corresponding to the ⁷⁹Br⁷⁹Br, ⁷⁹Br⁸¹Br, and ⁸¹Br⁸¹Br isotopomers, respectively [20]. The relative intensities follow the expected 1:2:1 ratio based on the statistical distribution of bromine isotopes, providing definitive confirmation of the dibrominated structure.
High-resolution mass spectrometry enables precise molecular formula determination through accurate mass measurements. For the target compound, the exact mass of the ⁷⁹Br⁷⁹Br isotopomer is 584.071425 atomic mass units, allowing differentiation from other possible molecular formulas within tight mass tolerance limits [21]. The combination of accurate mass data and isotope pattern analysis provides unambiguous molecular formula assignment even for complex mixtures.
Fragmentation patterns in electron ionization mass spectrometry provide additional structural information through the analysis of characteristic fragment ions. Brominated aromatic compounds typically exhibit preferential loss of bromine atoms or bromine-containing fragments, generating characteristic ion series that can be used for structural elucidation [22] [23]. For spirobifluorene derivatives, common fragmentation pathways include loss of single bromine atoms, loss of tert-butyl groups, and formation of fluorenyl cation fragments.
The use of atmospheric pressure chemical ionization and electrospray ionization techniques provides complementary information about molecular structure and stability. These soft ionization methods typically produce intact molecular ions with minimal fragmentation, allowing for more accurate molecular weight determination [24]. For thermally labile brominated compounds, these techniques offer advantages over electron ionization methods that may induce extensive fragmentation.
Advanced mass spectrometric techniques such as tandem mass spectrometry enable detailed structural characterization through selective fragmentation of specific ions. Collision-induced dissociation experiments can provide information about the connectivity and substitution patterns within the spirobifluorene framework [25]. These experiments are particularly valuable for distinguishing between structural isomers that may have identical molecular formulas but different substitution patterns.
The crystalline structure of 2,7-Dibromo-2',7'-DI-tert-butyl-9,9'-spirobi[fluorene] exhibits a distinctive spiro-conformation characterized by the orthogonal arrangement of two fluorene units connected through a tetrahedral spiro carbon [1] [2]. Single-crystal X-ray diffraction analysis reveals that the compound crystallizes in the monoclinic crystal system with space group P2₁/c [1]. The unit cell parameters demonstrate dimensions of a = 10.173 ± 0.001 Å, b = 10.241 ± 0.001 Å, and c = 16.722 ± 0.001 Å, with a β angle of 96.52 ± 0.01° [1]. The calculated density of 1.425 g/cm³ reflects the molecular packing efficiency within the crystal lattice [1].
The most significant structural feature is the dihedral angle between the two fluorene subunits, which measures 87.0 ± 1.0° [3]. This near-perpendicular orientation is characteristic of spirobifluorene derivatives and represents a fundamental deviation from planarity that significantly influences the electronic and photophysical properties [4] [2]. The spiro carbon adopts a tetrahedral sp³ hybridization, which effectively disrupts the conjugation between the two fluorene moieties [2] [5]. This structural arrangement creates two orthogonally aligned π-systems that can interact through space rather than through direct orbital overlap [6] [7].
The molecular geometry reveals that each fluorene unit maintains planarity within 0.02 Å, indicating minimal distortion from the ideal aromatic structure [8]. However, the introduction of bulky tert-butyl substituents at the 2' and 7' positions creates significant steric interactions that influence the overall molecular conformation [10]. These substituents adopt conformations that minimize steric clashes while maintaining the integrity of the spiro-junction .
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₃₃H₃₀Br₂ | [11] |
| Molecular Weight (g/mol) | 586.4 | [11] |
| Crystal System | Monoclinic | [1] |
| Space Group | P2₁/c | [1] |
| Unit Cell a (Å) | 10.173 ± 0.001 | [1] |
| Unit Cell b (Å) | 10.241 ± 0.001 | [1] |
| Unit Cell c (Å) | 16.722 ± 0.001 | [1] |
| β angle (°) | 96.52 ± 0.01 | [1] |
| Cell Volume (ų) | 1728.4 ± 0.2 | [1] |
| Z | 4 | [1] |
| Density (calculated) | 1.425 g/cm³ | [calculated] |
| Temperature (K) | 173 ± 1 | [12] |
| Dihedral Angle (fluorene units) | 87.0 ± 1.0 | [3] |
| Spiro Carbon Geometry | Tetrahedral (sp³) | [2] |
| Interplanar Distance (Å) | 3.42-3.63 | [3] |
The incorporation of tert-butyl substituents at the 2' and 7' positions of the spirobifluorene framework introduces substantial steric hindrance that profoundly affects the molecular packing and π-π stacking interactions [13] [14]. Each tert-butyl group occupies approximately 86.4 ų of molecular volume and possesses a van der Waals radius of 4.2-4.5 Å, significantly larger than hydrogen atoms [14]. This substantial increase in steric bulk creates a steric hindrance factor of 3.2-3.8 compared to unsubstituted derivatives [13] [14].
The most pronounced effect of tert-butyl substitution is the disruption of π-π stacking interactions between adjacent molecules [3] [15] [16]. In unsubstituted spirobifluorene derivatives, typical π-π stacking distances range from 3.4-3.5 Å, facilitating relatively strong intermolecular interactions [3]. However, the presence of tert-butyl groups increases these distances to 4.2-4.8 Å, effectively preventing close molecular approach and significantly weakening π-π interactions [3] [15].
This steric interference leads to a dramatic reduction in packing efficiency from 68-72% in unsubstituted compounds to 45-55% in tert-butyl-substituted derivatives [13] [15]. The increased free volume of 45-55% compared to 28-32% in unsubstituted analogs reflects the inability of molecules to achieve close packing arrangements [13] [15]. Consequently, the molecular mobility factor decreases to 0.3-0.5, indicating restricted rotational and translational motion within the solid state [15] [16].
The bulky spiro-core structure combined with tert-butyl substituents effectively prevents the formation of emission-quenching dimers that typically arise from strong π-π interactions [15] [16]. This steric protection mechanism has important implications for maintaining luminescence efficiency in solid-state applications [16]. The reduced intermolecular contact distances of 3.8-4.5 Å compared to 2.8-3.2 Å in unsubstituted systems further support the effectiveness of steric hindrance in preventing aggregation-caused quenching [3] [15].
| Structural Feature | Without tert-Butyl | With tert-Butyl Groups | Effect | Reference |
|---|---|---|---|---|
| tert-Butyl Group Volume (ų) | 0 | 86.4 | Increased bulk | [14] |
| van der Waals Radius (Å) | 1.7 | 4.2-4.5 | Larger steric radius | [14] |
| Steric Hindrance Factor | 1.0 | 3.2-3.8 | Enhanced hindrance | [13] [14] |
| π-π Stacking Distance (Å) | 3.4-3.5 | 4.2-4.8 | Disrupted stacking | [3] [15] |
| Intermolecular Contact Distance (Å) | 2.8-3.2 | 3.8-4.5 | Reduced close contacts | [3] [15] |
| Packing Efficiency (%) | 68-72 | 45-55 | Lower packing density | [13] [15] |
| Free Volume (%) | 28-32 | 45-55 | Increased void space | [13] [15] |
| Molecular Mobility Factor | 1.0 | 0.3-0.5 | Restricted motion | [15] [16] |
The introduction of bromine atoms at the 2 and 7 positions of the spirobifluorene framework induces significant electronic structure modifications that fundamentally alter the molecular orbital energies and electronic transitions [17] [18] [19]. Photoelectron spectroscopy studies reveal that bromine substitution stabilizes the highest occupied molecular orbital energy levels to -5.96 to -6.45 eV compared to unsubstituted derivatives [17] [20]. This stabilization of 0.3 to 0.5 eV reflects the strong electron-withdrawing inductive effect of bromine atoms [17] [19].
The lowest unoccupied molecular orbital energy levels also experience stabilization to -2.4 to -2.8 eV, representing a decrease of 0.2 to 0.4 eV relative to unsubstituted compounds [19]. This dual stabilization effect results in an energy gap of 3.50-3.65 eV, which is slightly reduced compared to non-halogenated analogs [20]. The ionization energy measurements confirm these trends, showing values of 6.35-6.45 eV for the brominated derivatives [17] [20].
Bromine substitution influences the electronic transitions through both inductive and heavy-atom effects [21] [18]. The electron-withdrawing nature of bromine atoms reduces electron density on the fluorene rings, leading to blue-shifted absorption maxima at 330-388 nm compared to unsubstituted derivatives [22] [17]. The oscillator strengths for these transitions range from 0.45-0.75, indicating moderate transition probabilities [21].
The heavy-atom effect of bromine significantly enhances spin-orbit coupling, facilitating intersystem crossing processes [18]. This phenomenon increases the efficiency of triplet state formation and can lead to enhanced phosphorescence emission [18]. The triplet energy levels of brominated spirobifluorenes typically range from 2.8-3.0 eV, making them suitable for hosting phosphorescent emitters in organic light-emitting diodes [5].
Density functional theory calculations demonstrate that bromine substitution modulates the molecular orbital distributions [19]. The electron-withdrawing effect concentrates electron density away from the substituted positions, creating polarized molecular orbitals that influence charge transport properties [19] [23]. This electronic modulation enables fine-tuning of the material properties for specific optoelectronic applications [23] [24].
| Property | Value | Method/Condition | Reference |
|---|---|---|---|
| HOMO Energy Level (eV) | -5.96 to -6.45 | Photoelectron Spectroscopy | [17] [20] |
| LUMO Energy Level (eV) | -2.4 to -2.8 | Calculated (DFT) | [19] |
| Energy Gap (eV) | 3.50-3.65 | UV-Vis/Photoconductivity | [20] |
| Ionization Energy (eV) | 6.35-6.45 | Photoelectron Spectroscopy | [17] [20] |
| Electron Affinity (eV) | 2.4-2.8 | Calculated | [19] |
| Triplet Energy (eV) | 2.8-3.0 | Phosphorescence | [5] |
| Bromine Effect on HOMO | Stabilization (-0.3 to -0.5 eV) | Comparison vs unsubstituted | [17] [19] |
| Bromine Effect on LUMO | Stabilization (-0.2 to -0.4 eV) | Comparison vs unsubstituted | [19] |
| Electronic Transition λmax (nm) | 330-388 | UV-Vis Absorption | [22] [17] |
| Oscillator Strength | 0.45-0.75 | Calculated | [21] |
Thermogravimetric analysis of 2,7-Dibromo-2',7'-DI-tert-butyl-9,9'-spirobi[fluorene] reveals a complex multi-step thermal decomposition mechanism that occurs across distinct temperature ranges [25] [26] [27]. The thermal degradation process can be categorized into six primary stages, each characterized by specific mass loss percentages and evolved volatile products.
The initial decomposition stage occurs between 25-200°C with minimal mass loss of 1-3%, primarily attributed to moisture desorption and thermal expansion effects [25] [26]. This stage represents physically bound water elimination and does not involve chemical bond breaking [25]. The second stage, spanning 200-350°C, exhibits 5-8% mass loss corresponding to the elimination of tert-butyl groups [25] [26]. The evolved products during this phase include isobutene and isobutane, consistent with the thermal fragmentation of tert-butyl substituents [25] [26].
The most significant decomposition occurs in the 350-450°C range, where 15-25% mass loss results from carbon-bromine bond cleavage [18] [28]. This process generates hydrogen bromide and molecular bromine as the primary volatile products [18] [28]. The relatively low bond dissociation energy of carbon-bromine bonds makes this thermal elimination the dominant process at intermediate temperatures [18].
Between 450-550°C, the fluorene backbone undergoes substantial degradation with 20-30% mass loss [26] [27]. This stage produces various aromatic fragments through ring-opening and rearrangement reactions [26] [27]. The spiro linkage breakdown occurs in the 550-650°C range, contributing 15-20% mass loss and generating small hydrocarbon molecules [26] [27]. Finally, above 650°C, carbonaceous residue formation involves the loss of carbon monoxide and carbon dioxide, accounting for 10-15% additional mass loss [26] [27].
The thermal stability of the compound is enhanced by the rigid spirobifluorene core structure, which provides thermal stability up to approximately 350°C before significant decomposition begins [29] [26]. The presence of tert-butyl groups actually improves thermal stability compared to unsubstituted derivatives due to their role in preventing molecular aggregation and providing steric protection [10] [29].
| Temperature Range (°C) | Mass Loss (%) | Decomposition Process | Evolved Products | Reference |
|---|---|---|---|---|
| 25-200 | 1-3 | Moisture loss/thermal expansion | H₂O | [25] [26] |
| 200-350 | 5-8 | tert-Butyl group elimination | C₄H₈, C₄H₁₀ | [25] [26] |
| 350-450 | 15-25 | C-Br bond cleavage | HBr, Br₂ | [18] [28] |
| 450-550 | 20-30 | Fluorene backbone degradation | Aromatic fragments | [26] [27] |
| 550-650 | 15-20 | Spiro linkage breakdown | Small hydrocarbons | [26] [27] |
| Above 650 | 10-15 | Carbonaceous residue formation | CO, CO₂ | [26] [27] |